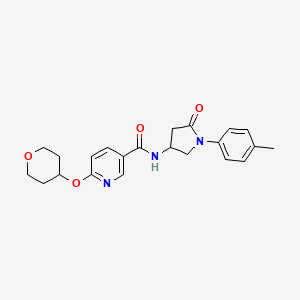

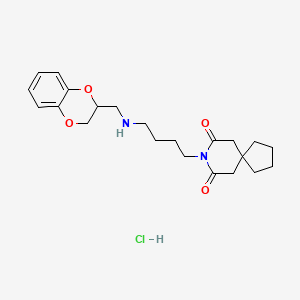

![molecular formula C10H15N3O2 B2508228 ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1695885-93-8](/img/structure/B2508228.png)

ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various reactions with nucleophilic reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different derivatives, including 1,6-diazanaphthalene and pyrano[2,3-d]pyridine derivatives, by treatment with reagents such as malononitrile and acetic anhydride . Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of intramolecular hydrogen bonds, which can influence the overall conformation and stability of the molecule. For example, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate features intramolecular N-H...O bonds, which contribute to the planarity of the rings formed by these bonds .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, leading to the formation of new compounds with different functional groups. For instance, the reaction of 3,5-diamino-4-phenylazo-pyrazoles with acetylacetone or ethyl acetoacetate yields corresponding pyrazolo[1,5-a]pyrimidine derivatives . Moreover, the reaction of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates with 2-aminopyrimidines results in the formation of carboxylic acids, which have been evaluated for their pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and the substituents present on the heterocyclic ring. These properties can be determined through various spectroscopic methods, including IR, 1H-NMR, and mass spectrometry, as well as elemental analysis. For example, the structure of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was assigned based on its spectral data . The physical properties, such as solubility and melting point, are not explicitly discussed in the provided papers but are typically determined experimentally for each new derivative synthesized.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate has been utilized in the synthesis of various heterocyclic systems. For instance, Youssef et al. (2011) demonstrated its transformation into compounds with excellent biocidal properties against a range of bacteria and fungi (Youssef et al., 2011). Similarly, Sherif et al. (1993) showed its reactivity in producing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines (Sherif et al., 1993).

Biological Activities

This compound has been a key precursor in the development of novel compounds with biological importance. Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives that exhibited potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). Moreover, Şener et al. (2017) reported the synthesis of diazo dyes derived from pyrazolo[1,5-a]pyrimidine with notable antimicrobial and radical scavenging activities (Şener et al., 2017).

Synthesis of Other Heterocycles

Additionally, the versatility of ethyl 2-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylate in synthesizing a variety of heterocycles has been explored. Al-Matar et al. (2010) used it in the synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines (Al-Matar et al., 2010). Farag et al. (2008) reported its utility in creating new pyrimidine derivatives with antimicrobial properties (Farag et al., 2008).

Propriétés

IUPAC Name |

ethyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVVWAPTWJHEJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NCCCN2N=C1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

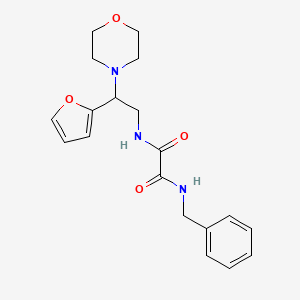

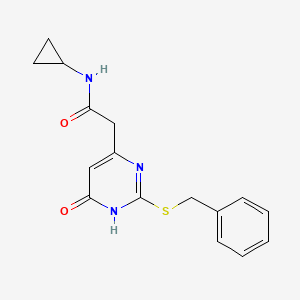

![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)

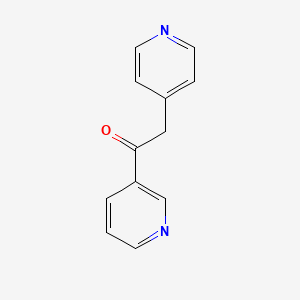

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)

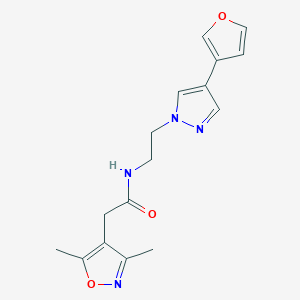

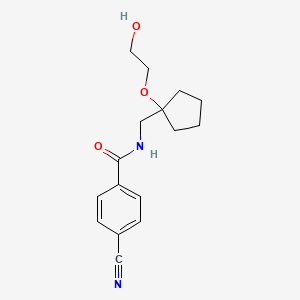

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)

![6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2508152.png)

![4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide](/img/structure/B2508156.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)